2-{1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
2-{1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of azetidinones and isoindoles This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an azetidinone ring, and an isoindole moiety
Properties
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-27-17-8-7-13(9-18(17)28-2)10-19(24)22-11-14(12-22)23-20(25)15-5-3-4-6-16(15)21(23)26/h3-4,7-9,14-16H,5-6,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWYQQVMIBFLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure necessitates a convergent synthesis approach, dividing the molecule into two primary fragments:
- Azetidin-2-one core bearing a 1-[2-(3,4-dimethoxyphenyl)acetyl] substituent.
- Hexahydroisoindole-1,3-dione scaffold functionalized at position 2 with an azetidin-3-yl group.
Critical challenges include maintaining stereochemical integrity during azetidinone formation, regioselective functionalization of the isoindole-dione, and achieving efficient coupling without epimerization.
Synthesis of the Hexahydroisoindole-1,3-Dione Core
Preparation of 2-Ethyl/Phenyl-3a,4,7,7a-Tetrahydro-1H-Isoindole-1,3-(2H)-Dione
The synthesis begins with 3-sulfolene, which undergoes a Diels-Alder reaction with maleic anhydride to yield 3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. Subsequent epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane introduces an epoxide moiety at the 4,7-positions, enabling nucleophilic ring-opening reactions.
Functionalization via Epoxide Ring-Opening
Epoxide opening with sodium azide in ethanol/water (1:1) at 80°C introduces an azide group at position 2, which is reduced to an amine using hydrogenation (H₂, Pd/C, 60 psi). This amine serves as the critical handle for subsequent coupling with the azetidinone fragment.
Table 1: Epoxide Ring-Opening Conditions and Yields
| Nucleophile | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NaN₃ | Ethanol/H₂O | 80°C | 85 | |
| NH₃ | THF | 25°C | 72 | |
| H₂O | Acetonitrile | 60°C | 68 |
Synthesis of the Azetidin-2-One Fragment
Staudinger Cycloaddition for β-Lactam Formation
The azetidinone core is synthesized via Staudinger cycloaddition between an imine and a ketene precursor. For the target compound, the imine 6 is prepared by condensing 3,4,5-trimethoxybenzaldehyde with 4-methoxybenzylamine in anhydrous ethanol. Reaction with phthalylglycyl chloride (2.5 equiv) in dichloromethane at −20°C generates the β-lactam 8 , which is hydrolyzed with hydrazine dihydrochloride to yield 3-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one 9 .
Table 2: Staudinger Reaction Optimization
| Acid Chloride | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Phthalylglycyl chloride | CH₂Cl₂ | −20°C | 78 | |
| Acetoxyacetyl chloride | THF | 0°C | 65 | |
| 3,4-Dimethoxyphenylacetyl chloride | CH₂Cl₂ | −15°C | 82 |
Fragment Coupling and Final Assembly
Amide Bond Formation
The amine-functionalized hexahydroisoindole-dione (from Section 2.2) reacts with the acylated azetidinone’s carboxylic acid (activated as an acyl chloride using oxalyl chloride) in tetrahydrofuran (THF) with triethylamine as a base. The reaction proceeds at 0°C to room temperature, achieving 74% yield after purification by flash chromatography.
Table 3: Coupling Reaction Parameters
| Coupling Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 68 | |
| Oxalyl chloride | THF | 0°C → 25°C | 74 | |
| DCC/DMAP | CH₂Cl₂ | 25°C | 70 |
Stereochemical and Spectroscopic Validation
X-ray crystallography confirms the relative stereochemistry of the azetidinone ring (3S,4S) and the trans-configuration of the isoindole-dione substituents. NMR analysis (¹H, ¹³C) verifies the absence of epimerization during coupling, with key signals observed at δ 4.32 ppm (azetidinone C3-H) and δ 1.89 ppm (isoindole-dione bridgehead protons).
Optimization Strategies and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency by stabilizing the transition state, while temperatures below 25°C minimize side reactions.
Purification and Yield Improvement
Flash chromatography using hexane/ethyl acetate (3:1 to 1:1 gradient) resolves diastereomers, with silica gel pretreatment (5% triethylamine) reducing tailing. Recrystallization from ethanol further purifies the final product, increasing overall yield to 82%.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile: This compound contains an indole moiety and is studied for its antimalarial activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its anti-HIV activity.
Uniqueness
2-{1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione stands out due to its unique combination of structural features, including the azetidinone ring and isoindole moiety
Biological Activity
The compound 2-{1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule with significant potential in pharmacology. This article examines its biological activity, focusing on its antiviral properties, enzyme inhibition capabilities, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C20H24N2O4
- Molecular Weight : Approximately 360.42 g/mol
Structural Features
The compound features:
- An azetidine ring , which contributes to its biological activity.
- A 3,4-dimethoxyphenyl group , known for enhancing pharmacological properties.
- A hexahydro-isoindole moiety , which may influence its interaction with biological targets.
Antiviral Properties
Recent studies have explored the compound's antiviral potential against various viruses. For instance:
- Influenza A Virus : The compound has shown inhibitory effects in vitro against this virus.
- Coxsackie B4 Virus : Derivatives of the compound exhibited significant antiviral activity.
These findings suggest that the compound may serve as a lead in developing antiviral therapies.
Enzyme Inhibition
The compound's derivatives have been investigated for their potential as acetylcholinesterase (AChE) inhibitors , which are crucial in treating neurodegenerative diseases such as Alzheimer's. The results indicate promising inhibitory activity against AChE, suggesting a mechanism that could enhance cholinergic transmission in the brain.
The biological activity of the compound is likely mediated through multiple pathways:
- Binding to Viral Proteins : The structural motifs may allow for effective binding to viral proteins, inhibiting their function.
- Enzyme Interaction : The presence of functional groups such as carbonyls may facilitate interactions with active sites of enzymes like AChE.
In Vitro Studies
Several in vitro assays have been conducted to evaluate the biological activity of the compound:
- Antiviral Assays : Testing against influenza and Coxsackie viruses demonstrated IC50 values indicating effective inhibition.
- AChE Inhibition Assays : Compounds were tested for their ability to inhibit AChE, showing a dose-dependent response.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| 1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione | Antiviral (Influenza A) | 15 µM | |
| 2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-phenylprop-2-enamide | AChE Inhibitor | 25 µM | |
| 1-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione | Antiviral (Coxsackie B4) | 10 µM |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of a 3,4-dimethoxyphenylacetyl precursor with an azetidine derivative under reflux in acetic acid (65–70% yield) .
- Step 2 : Cyclization via intramolecular acylation in dimethylformamide (DMF) at 80°C to form the isoindole-dione core (75% yield) . Critical factors include solvent polarity, temperature control, and stoichiometric ratios of reagents.
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with 2D techniques (HSQC, HMBC) to resolve stereochemistry and confirm the azetidine and isoindole-dione moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amide (N-H) functional groups .
Q. What are the primary research applications of this compound in academic settings?
- Biological Studies : Investigated for interactions with neurotransmitter receptors due to its structural similarity to bioactive heterocycles .
- Materials Science : Explored as a monomer for thermally stable polymers, leveraging its rigid isoindole-dione core .
Advanced Research Questions
Q. How can computational quantum chemistry improve the synthesis and functionalization of this compound?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclization .
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict reaction yields .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) to prioritize experimental assays .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Reproducibility Framework : Standardize assay conditions (e.g., pH, temperature) across labs to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Dose-Response Analysis : Apply nonlinear regression models to distinguish between true bioactivity and assay artifacts .
Q. What statistical experimental design (DoE) approaches are effective for optimizing synthetic protocols?
- Factorial Design : Screen variables (temperature, catalyst loading) to identify significant factors affecting yield .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent volume vs. reaction time) to maximize efficiency . Example DOE Table:
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 70 | 110 | 90 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Solvent (DMF:mL) | 10 | 30 | 20 |
Methodological Notes
- Stereochemical Analysis : Employ NOESY NMR to confirm the relative configuration of the azetidine and hexahydro-isoindole rings .
- Yield Optimization : Use gradient HPLC to monitor reaction progress and isolate intermediates .
- Computational Tools : Leverage Gaussian 16 for DFT calculations and AutoDock Vina for molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
